(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole
Description
(S)-3,10-Dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole (CAS: 1392102-38-3) is a chiral heterocyclic compound with the molecular formula C₂₁H₁₃Br₂NO and a molecular weight of 452.94 g/mol. It features a fused benzoxazinoindole scaffold substituted with bromine atoms at positions 3 and 10 and a phenyl group at position 4. This compound is primarily used as a pharmaceutical intermediate, notably in the synthesis of Elbasvir, a hepatitis C virus NS5A inhibitor . Its synthesis involves photoredox-catalyzed dehydrogenation of a dihydro precursor (e.g., (6S,12aR)-3,10-dibromo-6-phenyl-12,12a-dihydro-6H-benzo[5,6][1,3]oxazino[3,4-a]indole) under blue LED irradiation, achieving high enantiomeric excess (99.8% ee) and yield (84.5%) .
Properties
IUPAC Name |
(6S)-3,10-dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13Br2NO/c22-15-7-9-18-14(10-15)11-19-17-8-6-16(23)12-20(17)25-21(24(18)19)13-4-2-1-3-5-13/h1-12,21H/t21-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPQPIDWSRMFMHO-NRFANRHFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2N3C4=C(C=C(C=C4)Br)C=C3C5=C(O2)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H]2N3C4=C(C=C(C=C4)Br)C=C3C5=C(O2)C=C(C=C5)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13Br2NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401188112 | |
| Record name | (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
455.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1392102-38-3 | |
| Record name | (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1392102-38-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401188112 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (6S)-3,10-dibromo-6-phenylindolo[1,2-c][1,3]benzoxazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.244.392 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole typically involves multi-step organic reactions. One common method starts with the preparation of the indole core, followed by the introduction of the oxazine ring. The dibromo substitution is usually achieved through bromination reactions using bromine or N-bromosuccinimide (NBS) under controlled conditions. The phenyl group can be introduced via a Suzuki coupling reaction using a phenylboronic acid derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for better control over reaction conditions and yields. Catalysts and reagents are chosen to minimize costs and environmental impact, ensuring the process is both economically and ecologically sustainable .
Chemical Reactions Analysis
Types of Reactions
(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the bromine sites using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce the corresponding dihydro derivatives. Substitution reactions typically result in the replacement of bromine atoms with the nucleophile .
Scientific Research Applications
(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole has several scientific research applications:
Mechanism of Action
The mechanism of action of (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is highlighted through comparisons with related heterocycles:
Structural Analogues
Physicochemical Properties
Biological Activity
(S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole is a complex organic compound notable for its unique molecular structure and potential biological activities. This compound is categorized under oxazinoindoles and has garnered attention in medicinal chemistry due to its promising pharmacological properties. This article explores the biological activity of this compound through various studies and findings.
- Molecular Formula : C21H13Br2NO
- Molecular Weight : 455.14 g/mol
- CAS Number : 1392102-38-3
- Synonyms : Elbasvir N-1, (6S)-3,10-Dibromo-6-phenyl-6H-indolo[1,2-c][1,3]benzoxazine
| Property | Value |
|---|---|
| Boiling Point | 606.8 ± 55.0 °C (Predicted) |
| Density | 1.68 ± 0.1 g/cm³ (Predicted) |
| EINECS | 813-156-7 |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets within biological systems. It is believed to bind to various enzymes and receptors, thereby altering their activity and leading to diverse biological effects.
Pharmacological Studies
Recent studies have evaluated the compound's potential as a therapeutic agent. For instance:
- Inhibition of Carbonic Anhydrase : Research indicates that derivatives of oxazinoindoles exhibit significant inhibitory activity against carbonic anhydrase isoforms, particularly hCA II and hCA IX. The compound's structure allows it to interact effectively with these enzymes, which play critical roles in physiological processes such as acid-base balance and respiration .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures may exhibit anticancer properties by inhibiting tumor growth and inducing apoptosis in cancer cells. This is attributed to their ability to interfere with cellular signaling pathways .
Case Study 1: Inhibition Profile Against Carbonic Anhydrases
A study conducted on various oxazinoindole derivatives demonstrated that specific substitutions at the indole ring significantly enhanced their inhibitory potency against carbonic anhydrase isoforms. The most potent derivative showed a Ki value of 7.7 nM against hCA II .
Case Study 2: Antitumor Activity
In vitro assays using cancer cell lines revealed that certain derivatives exhibited cytotoxic effects at nanomolar concentrations. These findings suggest that this compound could serve as a lead compound for developing new anticancer drugs .
Table 2: Biological Activity Summary of Related Compounds
| Compound | Target | Ki Value (nM) | Activity Description |
|---|---|---|---|
| Compound A | hCA II | 7.7 | Potent inhibitor |
| Compound B | hCA IX | 34.9 | Moderate inhibitor |
| Compound C | Cancer Cell Lines | <100 | Cytotoxic effects observed |
Q & A
Q. What are the established synthetic routes for (S)-3,10-dibromo-6-phenyl-6H-benzo[5,6][1,3]oxazino[3,4-a]indole?
The compound is synthesized via photoredox-catalyzed dehydrogenation of its dihydro precursor. Key steps include:
- Photoredox catalysis : Ir(dF-CF3-ppy)₂(dtbpy) (0.1 mol%) under blue LED irradiation (λmax 440 nm) in a flow reactor at -5°C .
- Oxidant : tert-Butylperoxybenzoate (2.0 equiv) in N,N-dimethylacetamide (4 volumes) .
- Workup : Quenching with Na₂SO₃ and LiOH, followed by sequential washing with DMA/water, water, and IPA to isolate the product (84.5% isolated yield, 99.8% ee) .
Q. How is the compound characterized post-synthesis?
Comprehensive spectroscopic and analytical methods are employed:
- NMR : ¹H and ¹³C NMR (CDCl₃ or C₆D₆) confirm regiochemistry and stereochemistry. For example, ¹H NMR signals at δ 7.79 (d, J = 1.9 Hz) and δ 6.72 (d, J = 8.7 Hz) indicate aromatic protons .
- HRMS : Validates molecular weight (e.g., calculated m/z 452.93639 for C₂₁H₁₃Br₂NO) .
- IR : Peaks at 1605 cm⁻¹ (C=C stretching) and 1216 cm⁻¹ (C-O) confirm structural motifs .
Q. What role does the Ir catalyst play in the synthesis?
The Ir-based photoredox catalyst facilitates single-electron transfer (SET) to activate the dihydro precursor, enabling dehydrogenation. The catalyst’s absorption at 440 nm aligns with blue LED irradiation, ensuring efficient energy transfer .
Advanced Research Questions
Q. How can researchers optimize photoredox-catalyzed dehydrogenation for higher yields or enantiomeric excess?
Key optimization parameters include:
- Residence time : 60 min in a flow reactor (150 mL internal volume, 2.5 mL/min flow rate) to balance conversion (98.5%) and product stability .
- Temperature control : Maintaining -5°C minimizes side reactions (e.g., overoxidation) .
- Catalyst screening : Alternative catalysts (e.g., Ru-based) may alter redox potentials, though Ir complexes are preferred for their narrow emission spectra .
Q. What computational methods validate the compound’s geometry and electronic structure?
Density Functional Theory (DFT) at the UB3LYP/6-311+g(d,p) level optimizes ground-state geometry and calculates frontier molecular orbitals. These studies predict:
- Planar aromatic systems : Benzene and indole rings contribute to π-conjugation .
- Steric effects : The phenyl group at C6 influences dihedral angles, affecting reactivity .
Q. How can stereochemical challenges in synthesis be addressed?
- Chiral pool strategy : Use enantiopure precursors (e.g., (R)-5-bromo-2-(5-bromoindolin-2-yl)phenol) to control stereochemistry .
- Deuterium labeling : Isotopic substitution (e.g., benzaldehyde-α-d1) tracks stereochemical integrity during cyclization, as shown in ¹H NMR analysis of deuterated intermediates .
Q. What mechanistic insights can isotopic labeling provide for dehydrogenation?
Deuterium labeling at the benzylic position (C6) reveals:
- Kinetic isotope effects (KIE) : Slower dehydrogenation rates in deuterated analogs suggest hydrogen abstraction as the rate-limiting step .
- Reaction pathway validation : Retention of deuterium in the product confirms a non-radical mechanism .
Q. How do substituents (e.g., bromine, phenyl) influence photophysical properties?
- Bromine : Heavy atom effect enhances spin-orbit coupling, potentially increasing intersystem crossing (ISC) efficiency for photoredox applications .
- Phenyl group : Electron-withdrawing effects stabilize the oxidized intermediate, as evidenced by redox potentials in cyclic voltammetry .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
